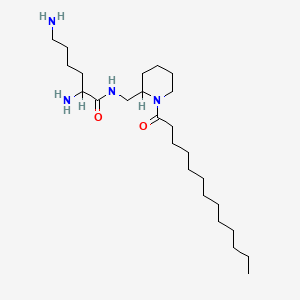

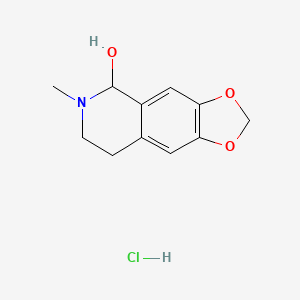

2,6-二氨基-N-((1-(氧代十三烷基)-2-哌啶基)甲基)己酰胺

科学研究应用

NPC 15437 具有广泛的科学研究应用:

作用机制

NPC 15437 通过选择性抑制蛋白激酶C来发挥其作用。它与酶的调节域结合,特别地与C1域相互作用。 这种相互作用阻止了蛋白激酶C被佛波酯和磷脂酰丝氨酸激活,从而抑制了酶的活性 。 据报道,该化合物还可以调节 P-糖蛋白,P-糖蛋白在药物转运和耐药中发挥作用 .

准备方法

NPC 15437 的合成涉及多个步骤。该化合物通常通过一系列化学反应制备,包括形成己酰胺骨架以及连接哌啶基和十三烷基。 反应条件通常涉及使用二甲基亚砜和聚乙二醇等溶剂,以及吐温 80 等表面活性剂 。 最终产物以二盐酸盐水合物形式获得,然后纯化,达到 98% 以上的纯度 .

化学反应分析

NPC 15437 经历各种类型的化学反应,包括:

氧化反应: 这种反应涉及添加氧或去除氢。常见的试剂包括过氧化氢等氧化剂。

还原反应: 这种反应涉及添加氢或去除氧。常用的还原剂包括硼氢化钠。

取代反应: 这种反应涉及用另一个原子或原子团替换一个原子或原子团。常见的试剂包括卤素和亲核试剂。

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能导致形成酮或醛,而还原可能产生醇 .

相似化合物的比较

NPC 15437 在其对蛋白激酶C的选择性抑制方面是独一无二的。类似的化合物包括:

ARL-17477 二盐酸盐: 另一种具有类似特性的蛋白激酶C抑制剂.

GR 127935 盐酸盐: 一种也抑制蛋白激酶C但具有不同选择性和效力的化合物.

A-438079 盐酸盐: 另一种具有不同化学性质的蛋白激酶C抑制剂.

这些化合物具有相似的作用机制,但在其化学结构和与蛋白激酶C的具体相互作用方面有所不同。

属性

IUPAC Name |

2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50N4O2/c1-2-3-4-5-6-7-8-9-10-11-18-24(30)29-20-15-13-16-22(29)21-28-25(31)23(27)17-12-14-19-26/h22-23H,2-21,26-27H2,1H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQRGYNEDCHJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)N1CCCCC1CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929436 | |

| Record name | 2,6-Diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136449-85-9 | |

| Record name | Npc 15437 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136449859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of NPC-15437?

A1: NPC-15437 selectively inhibits protein kinase C (PKC) [].

Q2: How does NPC-15437 interact with PKC?

A2: NPC-15437 acts as a competitive inhibitor of phorbol ester binding to the regulatory domain of PKC []. It also competitively inhibits PKCα activation by phosphatidylserine and demonstrates mixed inhibition with respect to calcium activation []. These findings suggest that NPC-15437 binds to the regulatory region of PKC, interfering with its activation by various stimuli.

Q3: Does NPC-15437 affect other kinases?

A3: NPC-15437 demonstrates high selectivity for PKC. Studies have shown no significant inhibition of cAMP-dependent or calcium/calmodulin-dependent protein kinases at concentrations up to 300 μM [].

Q4: What are the downstream effects of PKC inhibition by NPC-15437?

A4: The downstream effects of NPC-15437 are diverse and context-dependent due to the widespread involvement of PKC in various cellular processes. For instance, NPC-15437 has been shown to:

- Block anoxia-induced long-term potentiation (LTP) in rat hippocampal neurons [, ], suggesting a role for PKC in this form of synaptic plasticity.

- Inhibit thyrotropin-releasing hormone (TRH)-induced α-melanocyte-stimulating hormone (α-MSH) secretion in frog melanotrope cells [, ], indicating PKC involvement in this hormonal signaling pathway.

- Suppress the persistent suppression of LTP at hippocampal CA1 synapses induced by transient removal of extracellular Mg2+ [], highlighting a role for PKC in the disruptive effects of seizure-like activity on synaptic plasticity.

Q5: Does NPC-15437 exhibit isoform selectivity among PKC isoforms?

A5: Yes, studies suggest that NPC-15437 displays a preference for novel PKC isoforms, particularly PKCε and PKCη [, , ]. This selectivity makes NPC-15437 a valuable tool for dissecting the specific roles of different PKC isoforms in various cellular processes.

Q6: What is the molecular formula and weight of NPC-15437?

A6: The molecular formula of NPC-15437 is C24H48N4O2, and its molecular weight is 424.65 g/mol.

Q7: Is there any spectroscopic data available for NPC-15437?

A7: While specific spectroscopic data for NPC-15437 was not provided in the reviewed research, it's important to note that techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used for structural characterization of such compounds.

Q8: What in vitro models have been used to study NPC-15437?

A8: Various in vitro models have been employed to investigate the effects of NPC-15437, including:

- Cultured frog melanotrope cells: Used to study the role of PKC in TRH-induced α-MSH secretion [, ].

- Rat hippocampal slices: Employed to investigate the involvement of PKC in anoxia-induced LTP [, ] and the suppressive effects of transient Mg2+ removal on LTP [].

- Human platelet lysates: Utilized to assess the ability of NPC-15437 to antagonize phorbol ester-induced protein phosphorylation [].

Q9: What in vivo models have been used to study NPC-15437?

A9: In vivo studies using NPC-15437 have been conducted in:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[18,21-Bis(2-aminoethyl)-12-benzyl-3-(2-chloro-1-hydroxyethyl)-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B1212849.png)

![1-[4-Amino-5-(2-cyanopyrrolidin-1-yl)-5-oxo-pentyl]-3-(1,1,3,3,4,4,5,7,8-nonamethylisochroman-6-yl)sulfonyl-guanidine](/img/structure/B1212857.png)

![tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxo-ethyl]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B1212858.png)

![1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane](/img/structure/B1212865.png)